

A Comprehensive Technical Guide to 2,5-Hexadien-1-ol

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Compound of Interest

Compound Name: 2,5-Hexadien-1-ol

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This in-depth technical guide provides a comprehensive overview of **2,5-Hexadien-1-ol**, a versatile unsaturated alcohol with applications in organic synthesis. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data.

Core Concepts

2,5-Hexadien-1-ol, with the IUPAC name (2E)-hexa-2,5-dien-1-ol, is a linear six-carbon alcohol containing two double bonds at positions 2 and 5. Its structure, featuring both an allylic alcohol moiety and a terminal double bond, makes it a valuable starting material for the synthesis of more complex molecules, including chiral N-heterocycles and unnatural α -amino acids. It is an isomer of the more commonly referenced 2,4-hexadien-1-ol and should not be confused with the neurotoxic metabolite 2,5-hexanedione.

Chemical and Physical Properties

A summary of the key quantitative data for **2,5-Hexadien-1-ol** is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

Table 1: Physicochemical Properties of **2,5-Hexadien-1-ol**

Property	Value	Source
IUPAC Name	(2E)-hexa-2,5-dien-1-ol	PubChem[1]
Molecular Formula	C ₆ H ₁₀ O	PubChem[1]
Molecular Weight	98.14 g/mol	PubChem[1]
Boiling Point	71-72 °C @ 14 Torr	LookChem
Density	0.8756 g/cm ³ @ 22 °C	LookChem
CAS Number	42185-95-5	LookChem

Synthesis of 2,5-Hexadien-1-ol

The most cited method for the synthesis of **2,5-Hexadien-1-ol** is the reduction of hex-5-en-2-yn-1-ol using a metal hydride reducing agent, such as Lithium Aluminium Hydride (LiAlH₄). This reaction proceeds with a high reported yield of 87%.

Experimental Protocol: Reduction of Hex-5-en-2-yn-1-ol with LiAlH₄

This protocol is based on established procedures for Lithium Aluminium Hydride reductions.

Materials:

- Hex-5-en-2-yn-1-ol
- Lithium Aluminium Hydride (LiAlH₄)
- Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
- 15% aqueous Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized Water
- Nitrogen gas (inert atmosphere)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen gas to ensure an inert atmosphere.
- **Preparation of LiAlH_4 Suspension:** In the reaction flask, a suspension of LiAlH_4 in anhydrous diethyl ether or THF is prepared under a nitrogen atmosphere. The amount of LiAlH_4 should be in molar excess relative to the starting material.
- **Addition of Substrate:** A solution of hex-5-en-2-yn-1-ol in the same anhydrous solvent is added dropwise to the stirred LiAlH_4 suspension via the dropping funnel. The addition rate is controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Quenching (Fieser Workup):** The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the sequential and slow dropwise addition of:

- 'x' mL of water, where 'x' is the mass in grams of LiAlH_4 used.
- 'x' mL of 15% aqueous NaOH .
- '3x' mL of water.
- Workup: The resulting granular precipitate is filtered off, and the filter cake is washed with diethyl ether or THF. The organic filtrates are combined.
- Purification: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **2,5-Hexadien-1-ol**. Further purification can be achieved by distillation under reduced pressure.

Synthesis Workflow Diagram



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Figure 1: Synthesis workflow for **2,5-Hexadien-1-ol**.

Spectroscopic Data

Detailed spectroscopic data for **2,5-Hexadien-1-ol** is limited in the public domain, with data often being for its isomer, 2,4-hexadien-1-ol. However, some key spectral features have been reported.

Table 2: Spectroscopic Data for **2,5-Hexadien-1-ol**

Spectroscopy	Data	Source
Infrared (IR)	(neat) 3100, 2924, 1742 cm^{-1}	[2]
Mass Spectrometry (MS)	Electron Ionization (EI) data available	[2]

The IR absorption at 3100 cm^{-1} is indicative of the C-H stretching of the vinyl groups, while the peak at 2924 cm^{-1} corresponds to the C-H stretching of the sp^3 hybridized carbons. The band at 1742 cm^{-1} is likely due to an overtone or combination band, as a primary alcohol O-H stretch would be expected in the region of 3200-3600 cm^{-1} (broad) and C=C stretching around 1640-1680 cm^{-1} . More detailed spectral analysis from dedicated characterization studies is required for a complete assignment.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research into the biological activities and signaling pathways directly associated with **2,5-Hexadien-1-ol**. Much of the available toxicological and biological data pertains to related compounds, which should not be confused with **2,5-Hexadien-1-ol**.

- 2,5-Hexanedione: This diketone is a known neurotoxic metabolite of n-hexane.[1][3] Its mechanism of toxicity involves the cross-linking of neuronal proteins.[1]
- 2,4-Hexadien-1-ol: This isomer is used as a flavoring and fragrance agent.[4]

Due to the absence of specific data for **2,5-Hexadien-1-ol**, no signaling pathway diagrams can be provided at this time.

Conclusion

2,5-Hexadien-1-ol is a valuable chemical intermediate with a straightforward synthesis from hex-5-en-2-yn-1-ol. While its physicochemical properties are reasonably well-documented, a comprehensive public repository of its spectroscopic data is lacking. Furthermore, its specific biological activities and potential toxicological profile remain largely unexplored, presenting an opportunity for future research. It is crucial for researchers to distinguish this compound from its

isomer, 2,4-hexadien-1-ol, and the neurotoxic diketone, 2,5-hexanedione, to ensure accurate interpretation of scientific data.

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